3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone
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Overview
Description
3-Azabicyclo[310]hexan-3-yl(4-bromo-3-chlorophenyl)methanone is a complex organic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclopropanation Reactions: : One common method for synthesizing 3-azabicyclo[3.1.0]hexane derivatives involves the cyclopropanation of alkenes or enynes. This reaction typically employs metal catalysts such as palladium, gold, or rhodium to facilitate the formation of the bicyclic structure .
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Intramolecular Addition: : Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. This method is particularly useful for creating highly substituted aza[3.1.0]bicycles .
Industrial Production Methods
Industrial production of this compound may leverage scalable cyclopropanation reactions, often using palladium-catalyzed processes due to their efficiency and high yield . The choice of catalyst and reaction conditions can be optimized to ensure the desired diastereoselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions, often employing hydrogenation catalysts such as palladium on carbon, can be used to reduce double bonds or other reducible groups within the molecule.
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Substitution: : Nucleophilic substitution reactions are common, where halogen atoms (like bromine or chlorine) are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Sodium iodide in acetone, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In organic chemistry, 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential biological activity .
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly in the design of drugs targeting neurological disorders and cancer. Its ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and structural features enable the production of compounds with specific desired properties.
Mechanism of Action
The mechanism by which 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for a high degree of specificity in binding, which can modulate the activity of these targets and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A simpler analog without the substituted phenyl group.
4-Bromo-3-chlorophenyl derivatives: Compounds featuring the same phenyl substitution pattern but different core structures.
Uniqueness
What sets 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone apart is its combination of a bicyclic nitrogen-containing ring with a substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-3-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClNO/c13-10-2-1-7(4-11(10)14)12(16)15-5-8-3-9(8)6-15/h1-2,4,8-9H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIHDHDJZRLMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=CC(=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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